molecular formula C14H11ClN2 B13670784 8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine

8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine

Cat. No.: B13670784
M. Wt: 242.70 g/mol
InChI Key: WDYWMFQGDRNTDK-UHFFFAOYSA-N
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Description

8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics and biological activities . The presence of a chlorine atom and a p-tolyl group in its structure enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with p-tolyl isocyanide in the presence of a chlorinating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dechlorinated derivatives, and substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and p-tolyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(p-Tolyl)imidazo[1,2-a]pyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    2-(4-Methylphenyl)imidazo[1,2-a]pyridine: Another similar compound with slight variations in the substituent positions.

Uniqueness

8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine is unique due to the presence of both a chlorine atom and a p-tolyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

8-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2/c1-10-4-6-11(7-5-10)13-9-17-8-2-3-12(15)14(17)16-13/h2-9H,1H3

InChI Key

WDYWMFQGDRNTDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Cl

Origin of Product

United States

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